molecular formula C8H7BrF3NO2S B6324892 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide CAS No. 1055995-70-4

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6324892
CAS No.: 1055995-70-4
M. Wt: 318.11 g/mol
InChI Key: CWRMWGNMCCWIQO-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5BrF3NO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl group attached to the benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

    N-methylation: The methylation of the nitrogen atom in the sulfonamide group.

These reactions are carried out under controlled conditions, often using specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its bromine, trifluoromethyl, and N-methyl groups. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRMWGNMCCWIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an analogous manner to General Procedure A, 4-Bromo-2-trifluoromethylbenzenesulfonyl chloride (0.50 g, 1.54 mmol) and methylamine (10 mL, 33% in ethanol) were stirred in sealed tube for 16 hours. 4-bromo-N-methyl-2 (trifluoromethyl)benzenesulfonamide (0.44 g, 90%) was provided after purification. MS (ESI) m/z 318. HPLC purity 100.0% at 210-370 nm, 8.5 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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